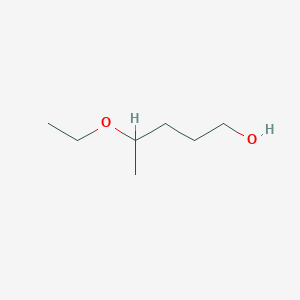
4-Ethoxypentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxypentan-1-OL is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethoxypentan-1-OL can be synthesized through the reaction of 4-penten-1-ol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures a consistent yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethoxypentanal or 4-ethoxypentanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethoxypentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxypentan-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by specific enzymes and catalysts.
Vergleich Mit ähnlichen Verbindungen
4-Penten-1-ol: Similar structure but lacks the ethoxy group.
4-Methylpentan-1-ol: Contains a methyl group instead of an ethoxy group.
1,5-Pentanediol: Contains two hydroxyl groups instead of an ethoxy group.
Uniqueness: 4-Ethoxypentan-1-OL is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
121519-74-2 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
4-ethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-9-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GHMIQQBKYGPXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



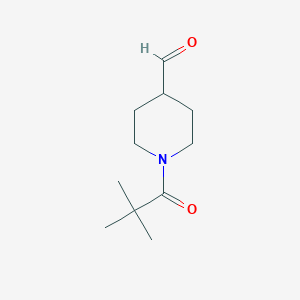
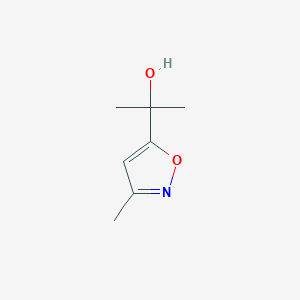
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)

![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
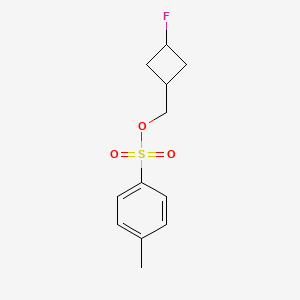
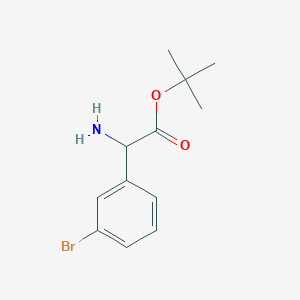
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
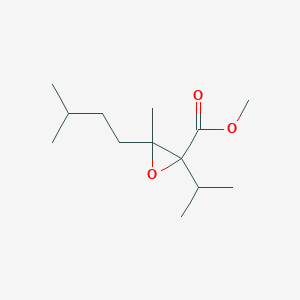

![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
